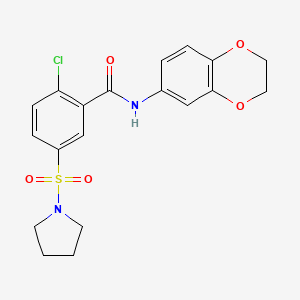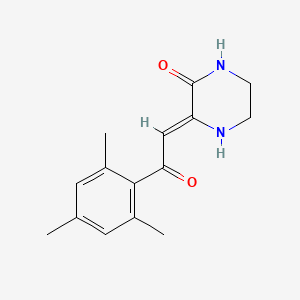![molecular formula C26H23BrN2O5S B4623665 3-[(2-bromophenoxy)methyl]-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B4623665.png)
3-[(2-bromophenoxy)methyl]-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex molecules like the one typically involves multiple steps, including the formation of key intermediate structures and the careful selection of reaction conditions. While specific details about the synthesis of this compound are not readily available, similar compounds have been synthesized through methods such as acylation reactions, Diels-Alder reactions, and nucleophilic substitutions (Karabulut et al., 2014); (Kranjc et al., 2011).
Molecular Structure Analysis
The molecular structure of such a compound would be characterized by techniques like X-ray crystallography, NMR spectroscopy, and DFT calculations. These techniques can provide detailed insights into the bond lengths, bond angles, dihedral angles, and overall molecular geometry. Studies on similar compounds have shown how intermolecular interactions, such as dimerization and crystal packing, can influence the molecular structure (Karabulut et al., 2014).
Chemical Reactions and Properties
Compounds with a structure similar to the one might undergo various chemical reactions, including substitution reactions, addition reactions, and cyclization reactions. The presence of functional groups such as bromophenoxy, methoxybenzamide, and thiazole might influence its reactivity and interaction with other molecules. For instance, bromophenols have been shown to participate in diverse dimerization patterns and exhibit selective cytotoxicity in some cases (Xu et al., 2004).
Aplicaciones Científicas De Investigación
Antioxidant Properties
Bromophenol derivatives, such as those isolated from marine algae, have shown potent scavenging activity against various radicals. These compounds have demonstrated significant antioxidant capacities, suggesting potential applications in food preservation and pharmaceuticals as natural antioxidants. For instance, nitrogen-containing bromophenols isolated from the marine red alga Rhodomela confervoides exhibited strong scavenging activity against DPPH and ABTS radicals, indicating their potential as natural antioxidants in food and pharmaceutical applications (Li et al., 2012).
Antimicrobial Activity
Certain bromophenols have been investigated for their antimicrobial properties, showing effectiveness against a range of bacterial and fungal species. This suggests their use in developing new antimicrobial agents. For example, antibacterial bromophenols from Rhodomela confervoides demonstrated moderate activity against various bacterial strains, highlighting their potential in creating new antibacterial compounds (Xu et al., 2003).
Propiedades
IUPAC Name |
3-[(2-bromophenoxy)methyl]-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23BrN2O5S/c1-31-18-9-11-23(33-3)19(13-18)21-15-35-26(28-21)29-25(30)16-8-10-22(32-2)17(12-16)14-34-24-7-5-4-6-20(24)27/h4-13,15H,14H2,1-3H3,(H,28,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYXZOQRDLDQAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CSC(=N2)NC(=O)C3=CC(=C(C=C3)OC)COC4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23BrN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-bromophenoxy)methyl]-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-2-[(2,5-dimethylbenzyl)thio]-4(3H)-quinazolinone](/img/structure/B4623587.png)

![methyl 2-({[4-(5-chloro-2-methoxybenzyl)-1-piperazinyl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4623603.png)
![2-[(4-bromobenzyl)thio]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B4623609.png)
![2-{5-[(2-chloro-5-methylphenoxy)methyl]-2-furyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4623615.png)

![2-oxo-2-phenylethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B4623631.png)

![4-ethoxy-N,3-dimethyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4623643.png)
![N-(1,3-benzodioxol-5-ylmethyl)-5-(4-fluorophenyl)-7-(pentafluoroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4623651.png)


